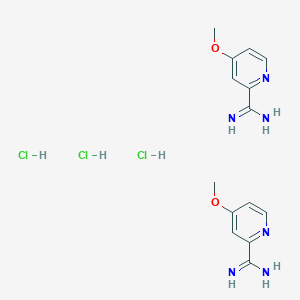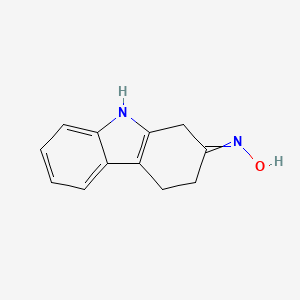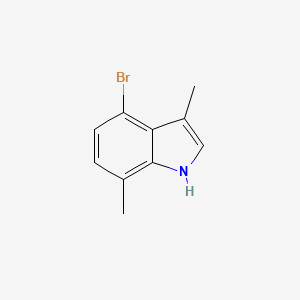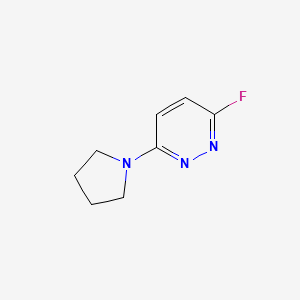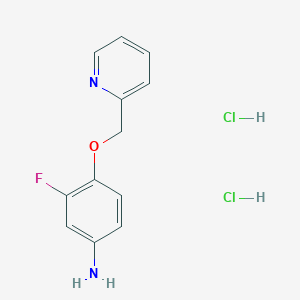
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride consists of 12 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride are not fully detailed in the search results. It has a molecular weight of 291.15 g/mol. More specific properties such as melting point, boiling point, and density are not provided .Aplicaciones Científicas De Investigación
Docking and QSAR Studies in Kinase Inhibition
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride and its derivatives have been explored in computational docking and quantitative structure-activity relationship (QSAR) studies, particularly as inhibitors of the c-Met kinase. These studies involve analyzing molecular features that contribute to inhibitory activity and predicting biological activities of kinase inhibitors using various QSAR methods, like Comparative molecular similarity analysis (CoMSIA) and multiple linear regression (MLR) (Caballero et al., 2011).
Coordination Polymers and Nanostructure Synthesis
The compound has been used in synthesizing coordination polymers involving Cd(II) and Hg(II), where its derivatives play a key role. These polymers have been characterized by various techniques including X-ray crystallography, and their supramolecular features have been studied for potential applications in nano-supramolecular assembly (Hajiashrafi et al., 2015).
Synthesis of Fluorinated Compounds
The compound is involved in the synthesis of various fluorinated compounds, which have broad applications in medicinal chemistry and material science. For instance, its derivatives have been used in synthesizing fluorinated analogs of nalidixic acid, exhibiting high broad-spectrum antibacterial activities (Stefancich et al., 1985).
Monitoring Ligand Substitution in Metal Complexes
Studies have also been conducted where derivatives of 3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride are used in monitoring ligand substitution in metal complexes, which is crucial in understanding the behavior of catalytically active complexes in various chemical reactions (Halter et al., 2019).
Structural Analysis and Supramolecular Architecture
In crystallography, the compound's derivatives are studied for their structural packing and supramolecular architecture, which are significant in understanding the molecular interactions and designing materials with specific properties (Jeon et al., 2013).
Propiedades
IUPAC Name |
3-fluoro-4-(pyridin-2-ylmethoxy)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O.2ClH/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10;;/h1-7H,8,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPXVKLPVVSKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(pyridin-2-ylmethoxy)aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



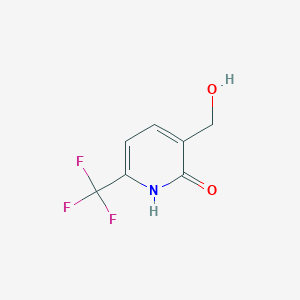
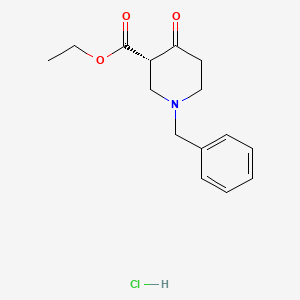
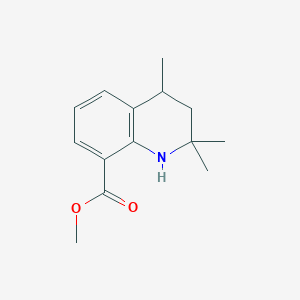
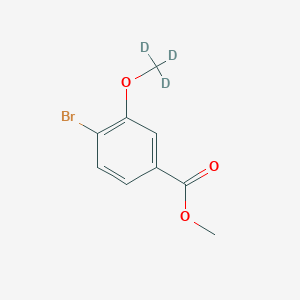
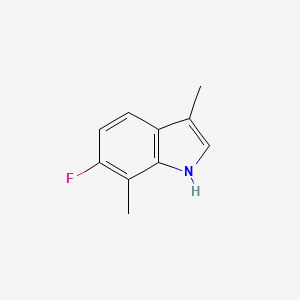
![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450194.png)
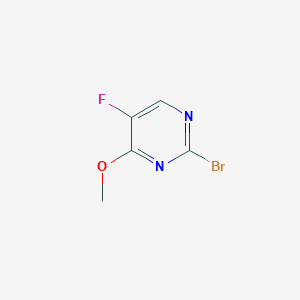
![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1450197.png)
![1-[4-(3-Azidopropoxy)-phenyl]-ethanone](/img/structure/B1450199.png)
